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Compound of Interest

Compound Name: 4-Phenylisoxazol-5-ol

Cat. No.: B096106 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics

of 4-Phenylisoxazol-5-ol. Due to its tautomeric nature, this compound predominantly exists as

4-Phenylisoxazol-5(4H)-one. This document will focus on the characterization of this more

stable tautomer, presenting available data, outlining experimental protocols for its synthesis

and analysis, and visualizing key workflows relevant to its study.

Core Physicochemical Properties
The direct experimental data for 4-Phenylisoxazol-5(4H)-one is limited in publicly available

literature. The following table summarizes the known information for the parent compound and

its derivatives, alongside predicted values for the core molecule.
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Property Value Source/Method

Molecular Formula C₉H₇NO₂ Calculated

Molecular Weight 161.16 g/mol Calculated

Melting Point
Not available. (For 3-phenyl-5-

isoxazolone: 155-158 °C)
Analog data

Boiling Point Not available -

Solubility Not available -

pKa (acidic) ~ 6-8 (Predicted) Computational Prediction

logP ~ 1.5-2.5 (Predicted) Computational Prediction

Note: Predicted values are estimations based on computational models and should be

confirmed by experimental data. The melting point of the constitutional isomer 3-phenyl-5-

isoxazolone is provided for reference.

Synthesis and Characterization
The synthesis of 4-substituted-isoxazol-5(4H)-ones is well-documented and typically proceeds

via a one-pot, three-component reaction.

Experimental Protocol: Synthesis of 4-Phenylisoxazol-
5(4H)-one
This protocol is a representative method based on the synthesis of related isoxazol-5(4H)-one

derivatives.

Materials:

Ethyl 2-phenylacetoacetate

Hydroxylamine hydrochloride (NH₂OH·HCl)

A suitable base (e.g., sodium acetate, sodium hydroxide)
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A suitable solvent (e.g., ethanol, water)

Procedure:

Dissolve ethyl 2-phenylacetoacetate (1 equivalent) and hydroxylamine hydrochloride (1.1

equivalents) in the chosen solvent.

Add the base (1.1 equivalents) to the reaction mixture.

Stir the mixture at room temperature or under reflux for a specified period, monitoring the

reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to

precipitate the product.

Filter the crude product, wash with cold water, and dry.

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain

pure 4-Phenylisoxazol-5(4H)-one.

Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The

expected spectrum would show signals for the phenyl protons and the methylene protons on

the isoxazole ring. For substituted analogs like (Z)-4-(2-methoxybenzylidene)-3-

phenylisoxazol-5(4H)-one, aromatic protons appear in the range of δ 7.0-8.0 ppm, and the

methoxy protons around δ 3.9 ppm.[1]

¹³C NMR: Acquire the spectrum in the same solvent. The carbonyl carbon (C=O) is expected

to appear significantly downfield. For related structures, signals for the isoxazole ring

carbons are observed in the range of δ 160-170 ppm (C=O and C=N).[2]

2. Infrared (IR) Spectroscopy:

Prepare a sample as a KBr pellet or a thin film.
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The IR spectrum is expected to show a strong absorption band for the carbonyl group (C=O)

around 1700-1750 cm⁻¹.

Bands corresponding to C=N stretching of the isoxazole ring are also expected around 1614-

1625 cm⁻¹.[3]

Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.

3. Mass Spectrometry (MS):

Analyze the sample using a suitable ionization technique (e.g., ESI, EI).

The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion

peak [M+H]⁺ corresponding to the molecular weight of the compound (161.16 g/mol ).

4. Ultraviolet-Visible (UV-Vis) Spectroscopy:

Dissolve the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane).

The UV-Vis spectrum of related phenylisoxazoles shows absorption maxima in the UV

region, typically between 250 and 310 nm, arising from π-π* transitions of the conjugated

system.[4]

Visualized Workflows
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of 4-

Phenylisoxazol-5(4H)-one.
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Synthesis and characterization workflow for 4-Phenylisoxazol-5(4H)-one.

General Biological Screening Cascade
As isoxazole derivatives are known for their diverse biological activities, a synthesized

compound like 4-Phenylisoxazol-5(4H)-one would typically undergo a screening cascade to

identify potential therapeutic applications.
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A general workflow for the biological evaluation of a novel chemical entity.

Conclusion
This technical guide consolidates the available information on the physicochemical properties

of 4-Phenylisoxazol-5-ol, with a necessary focus on its stable tautomer, 4-Phenylisoxazol-

5(4H)-one. While direct experimental data for the unsubstituted core molecule is sparse, a clear

pathway for its synthesis and characterization can be established based on the extensive
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literature on its derivatives. The provided protocols and workflows offer a solid foundation for

researchers and drug development professionals to synthesize, characterize, and evaluate the

biological potential of this isoxazole derivative. Further experimental investigation is crucial to

fully elucidate its physicochemical profile and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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